Tiotropium is a long-acting muscarinic antagonist (LAMA) medication that has been extensively studied for its use in chronic obstructive pulmonary disease (COPD). COPD is a progressive lung disease characterized by airflow limitation caused by airway inflammation and destruction of lung tissue [National Institutes of Health, ]. Tiotropium works by blocking the action of acetylcholine, a neurotransmitter, in the airways. This relaxation of airway smooth muscle leads to bronchodilation, which improves airflow and eases symptoms of COPD such as shortness of breath and cough [Tiotropium - StatPearls - NCBI Bookshelf, ].
Multiple clinical trials have demonstrated the efficacy of tiotropium in COPD. A long-term study published in the European Respiratory Journal found that once-daily inhaled tiotropium significantly reduced dyspnea (difficulty breathing), the frequency of COPD exacerbations (flare-ups of symptoms), and improved health status in patients compared to placebo [A long-term evaluation of once-daily inhaled tiotropium in chronic obstructive pulmonary disease | European Respiratory Society - European Respiratory Journal, ]. This study also showed that these benefits were sustained over a one-year period.
Tiotropium has also been shown to be effective in combination with other COPD medications, such as long-acting beta-agonists (LABAs). A combined LAMA/LABA therapy has been found to improve lung function and quality of life for patients with moderate to very severe COPD compared to tiotropium monotherapy [Use of tiotropium Respimat Soft Mist Inhaler versus HandiHaler and mortality in patients with COPD | European Respiratory Society - European Respiratory Journal, ].
Health Hazard